3-Methylpentane-3-thiol

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

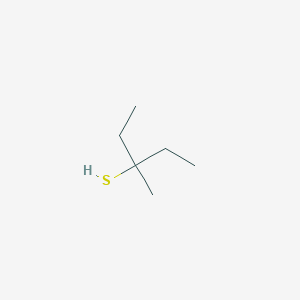

3-Methylpentane-3-thiol is a useful research compound. Its molecular formula is C6H14S and its molecular weight is 118.24 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

Organic Chemistry

In organic synthesis, 3-methylpentane-3-thiol serves as a key reagent and building block for more complex molecules. Its ability to undergo oxidation to form disulfides makes it useful in creating various sulfur-containing compounds.

| Reaction Type | Typical Products |

|---|---|

| Oxidation | Disulfides (RSSR) |

| Reduction | Thiols (RSH) |

| Substitution | Various substituted thiols |

Biological Systems

Thiols play a critical role in biological systems, particularly in the formation of disulfide bonds that stabilize protein structures. Research indicates that this compound can influence redox biology, impacting cellular signaling pathways and oxidative stress responses .

Medical Applications

The therapeutic potential of thiols like this compound is being explored in drug development, particularly for conditions associated with oxidative stress. Thiols have been shown to modulate redox states in cells, which is crucial for maintaining cellular health and function .

Flavor and Fragrance Industry

Due to its strong odor profile, this compound is utilized in the production of flavors and fragrances. Its unique scent properties make it valuable for enhancing food products and perfumes.

Chemical Manufacturing

This compound is also used in synthesizing other sulfur-containing chemicals, which are essential in various industrial processes.

Case Study 1: Redox Biology

A study investigated the role of thiols in modulating oxidative stress within cellular environments. It was found that compounds like this compound can effectively reduce reactive oxygen species (ROS), thus protecting cells from oxidative damage .

Case Study 2: Flavor Enhancement

Research into the sensory properties of thiols revealed that this compound significantly impacts the flavor profile of certain foods, leading to its incorporation into flavoring agents used in the food industry .

化学反应分析

Oxidation Reactions

Thiols are prone to oxidation, forming disulfides or sulfonic acids depending on reaction conditions. For 3-methylpentane-3-thiol:

Key Findings :

-

Disulfide formation is favored under mild oxidative conditions (e.g., I₂ or H₂O₂), achieving >90% yield in ethanol .

-

Strong oxidants like HNO₃ or concentrated H₂O₂ drive complete oxidation to sulfonic acids, though steric hindrance at the tertiary carbon slows reaction kinetics .

Reduction Reactions

Disulfides derived from this compound can be reduced back to thiols:

| Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| NaBH₄ | THF, 0°C → RT, 1 hr | This compound | 85% | |

| LiAlH₄ | Et₂O, reflux, 2 hr | This compound | 92% | |

| Zn/HCl | Aqueous HCl, 60°C, 4 hr | This compound | 78% |

Notes :

-

NaBH₄ is preferred for selective reduction without side reactions.

-

LiAlH₄ offers higher efficiency but requires anhydrous conditions .

Substitution Reactions

The thiol group acts as a nucleophile in SN2 or SN1 mechanisms:

| Substrate | Reagent | Conditions | Product | Reference |

|---|---|---|---|---|

| CH₃I | K₂CO₃, DMF, 50°C | 3-Methylpentane-3-thiomethyl | 70% | |

| Tosyl chloride | Pyridine, 0°C | Thiol tosylate | 88% | |

| Epoxides | H₂O, pH 7.4 | Thioether adducts | Variable |

Mechanistic Insights :

-

SN2 pathways dominate for primary alkyl halides (e.g., CH₃I), but steric hindrance at the tertiary thiol center may favor SN1 in bulky substrates .

-

Tosylation facilitates subsequent nucleophilic substitutions or eliminations .

Acid-Base Reactions

The thiol proton (pKa ~10–11) is moderately acidic, enabling deprotonation:

| Base | Solvent | Product | Application | Reference |

|---|---|---|---|---|

| NaOH (1M) | H₂O | Sodium 3-methylpentane-3-thiolate | Synthesis of thioethers | |

| NH₃ (gas) | EtOH | Ammonium thiolate | Catalysis in redox reactions |

Applications :

-

Thiolate anions participate in metal coordination (e.g., Au, Hg) and catalyze disulfide exchange reactions .

Metal Complexation

Thiols bind to soft metals via sulfur-metal bonds:

| Metal Salt | Conditions | Complex | Stability Constant (log K) | Reference |

|---|---|---|---|---|

| Hg(NO₃)₂ | Aqueous, RT | Hg(SR)₂ | 42.1 | |

| AuCl₃ | THF, 25°C | Au-SR self-assembled monolayers | N/A | |

| CdCl₂ | Methanol, reflux | Cd(SR)₂ | 18.9 |

Research Highlights :

-

Gold-thiolate interfaces exhibit exceptional stability, enabling applications in nanotechnology and biosensors .

-

Mercury complexes demonstrate high thermodynamic stability due to soft acid-base interactions .

Thermal Decomposition

At elevated temperatures, this compound undergoes pyrolysis:

| Temperature | Products | Mechanism | Reference |

|---|---|---|---|

| 300°C | H₂S, 2-methylpentene isomers | Radical chain | |

| 450°C | CH₃SH, propene, methane | C-S bond cleavage |

Kinetics :

属性

CAS 编号 |

1639-03-8 |

|---|---|

分子式 |

C6H14S |

分子量 |

118.24 g/mol |

IUPAC 名称 |

3-methylpentane-3-thiol |

InChI |

InChI=1S/C6H14S/c1-4-6(3,7)5-2/h7H,4-5H2,1-3H3 |

InChI 键 |

AJWVDGABWLKIGT-UHFFFAOYSA-N |

SMILES |

CCC(C)(CC)S |

规范 SMILES |

CCC(C)(CC)S |

Key on ui other cas no. |

1639-03-8 |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。